molecular formula C4H6I2 B6250075 3-iodo-2-(iodomethyl)prop-1-ene CAS No. 17616-43-2

3-iodo-2-(iodomethyl)prop-1-ene

Cat. No.: B6250075
CAS No.: 17616-43-2
M. Wt: 307.9
InChI Key:
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Description

3-iodo-2-(iodomethyl)prop-1-ene is an organic compound with the molecular formula C₄H₆I₂. It is characterized by the presence of two iodine atoms attached to a propene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-2-(iodomethyl)prop-1-ene typically involves the iodination of appropriate precursor compounds. One common method involves the reaction of 2-(iodomethyl)prop-1-ene with iodine in the presence of a catalyst or under specific reaction conditions to ensure the selective formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-2-(iodomethyl)prop-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and various amines. Conditions typically involve solvents like acetone or ethanol and may require heating.

    Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br₂) are used, often in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while addition reactions can produce halogenated alkanes.

Scientific Research Applications

3-iodo-2-(iodomethyl)prop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex iodinated compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs or diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-2-(iodomethyl)prop-1-ene depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In addition reactions, the double bond in the propene moiety reacts with electrophiles or nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-3-(iodomethyl)prop-1-ene
  • 1-iodo-2-(iodomethyl)prop-1-ene
  • 3-bromo-2-(bromomethyl)prop-1-ene

Uniqueness

3-iodo-2-(iodomethyl)prop-1-ene is unique due to the specific positioning of the iodine atoms on the propene backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of two iodine atoms can enhance the compound’s reactivity in substitution and addition reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

17616-43-2

Molecular Formula

C4H6I2

Molecular Weight

307.9

Purity

95

Origin of Product

United States

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